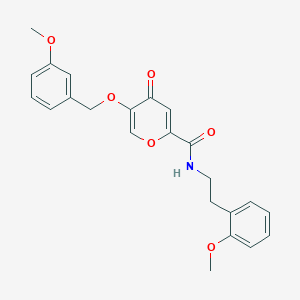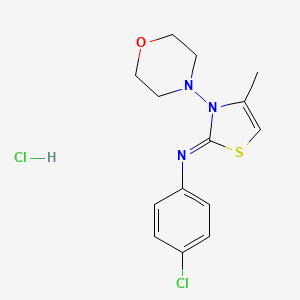
(Z)-4-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride, also known as CMH, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMH belongs to the class of thiazolidinone derivatives and has been synthesized through various methods.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has focused on the synthesis of compounds with structures related to "(Z)-4-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride," showcasing their potential in antimicrobial activities. For instance, the synthesis of linezolid-like molecules, which share a structural resemblance, has been explored for their antimicrobial properties, particularly against tuberculosis. These compounds demonstrate the versatility of morpholinothiazolylidene derivatives in drug design, indicating potential applications in combating infectious diseases (Başoğlu et al., 2012).
Anticancer Properties
The development of novel quinazolinone derivatives, another class of compounds akin to the one , highlights their application in medical research, particularly in oncology. These derivatives have been investigated for their antimicrobial activity, but their structural framework also opens the door to exploring anticancer properties. The ability to synthesize and modify such compounds offers a pathway to developing new therapeutics aimed at various cancer types (Habib et al., 2013).
Corrosion Inhibition
Beyond biomedical applications, research into related compounds has extended into materials science, particularly in corrosion inhibition. A study on the adsorption and corrosion inhibition properties of thiophene Schiff base derivatives on mild steel in acidic solutions demonstrates the potential industrial applications of these molecules. Their efficiency as corrosion inhibitors suggests that similar compounds could be developed for protecting materials in corrosive environments, linking organic synthesis with applied materials science (Daoud et al., 2014).
properties
IUPAC Name |
N-(4-chlorophenyl)-4-methyl-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS.ClH/c1-11-10-20-14(16-13-4-2-12(15)3-5-13)18(11)17-6-8-19-9-7-17;/h2-5,10H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGRHRUGXWTBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC2=CC=C(C=C2)Cl)N1N3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

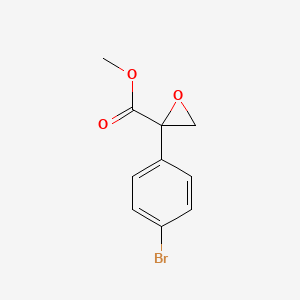
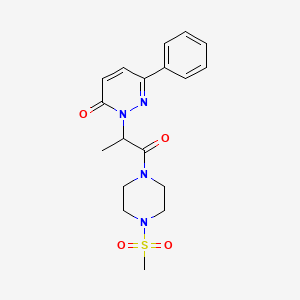
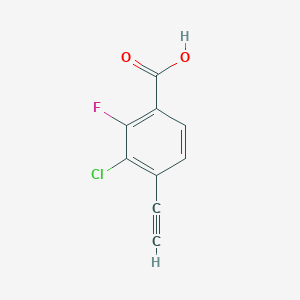

![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2603220.png)
![1-(4-chloro-2-methylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2603224.png)
![[4-(5-Chloropyridin-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2603225.png)
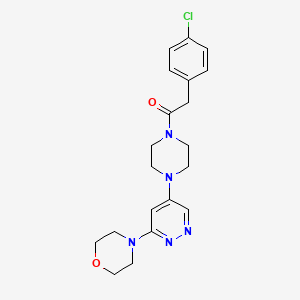
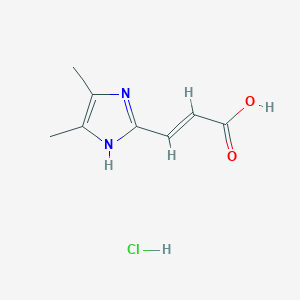
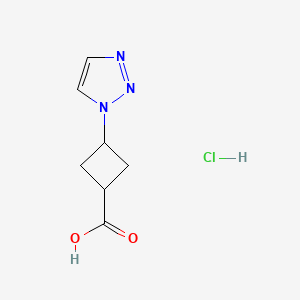
![2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2603231.png)
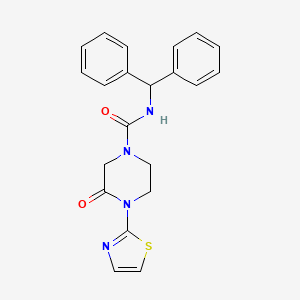
![N-[1-[1-(4-Cyanophenyl)-5-methylpyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2603233.png)
